Cerevisterol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

- Antioxidant properties: Studies suggest Cerevisterol may exhibit antioxidant activity, potentially helping to reduce oxidative stress in the body and protect cells from damage.

- Anti-inflammatory properties: Some research indicates Cerevisterol may possess anti-inflammatory properties, potentially offering benefits in conditions like arthritis and inflammatory bowel disease. However, more research is needed to confirm these findings.

- Impact on cholesterol levels: Studies investigating the effects of Cerevisterol on blood cholesterol levels have yielded mixed results. Some studies suggest it may help lower LDL ("bad") cholesterol, while others have found no significant impact. Further research is needed to clarify its potential role in cholesterol management.

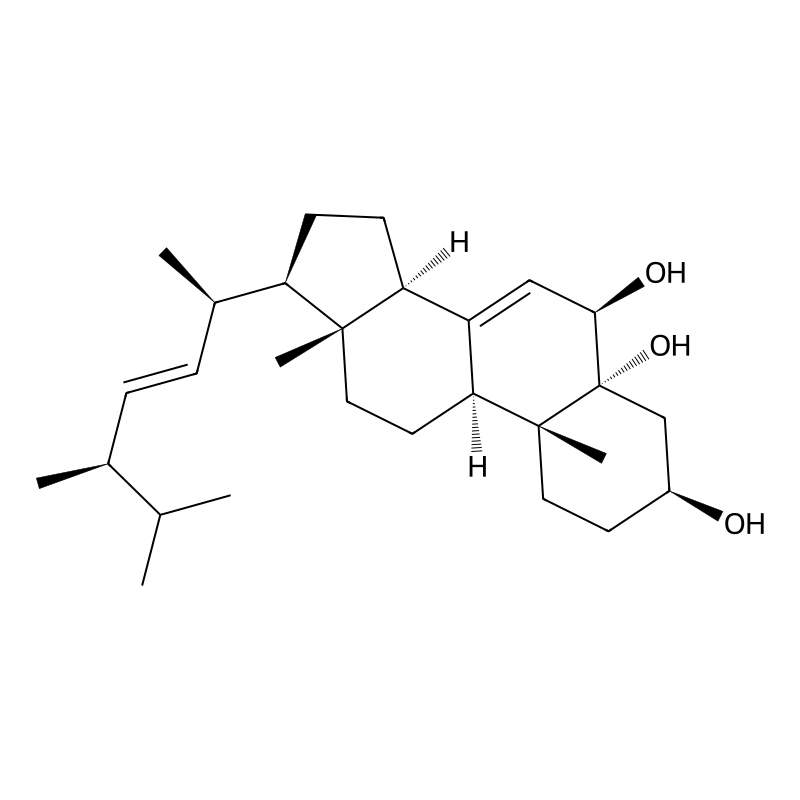

Cerevisterol, scientifically known as 5α-ergosta-7,22-diene-3β,5,6β-triol, is a sterol first identified in the 1930s from the yeast Saccharomyces cerevisiae. It has since been discovered in various fungi and even in deep-sea coral. The compound features a complex structure characterized by three hydroxyl groups and two double bonds, with a chemical formula of C₂₆H₄₆O₃. Notably, cerevisterol exhibits a high melting point of 265.3 °C and is insoluble in hexane, which aids in its purification process .

- Antimicrobial activity: Proposed mechanism involves disrupting fungal and bacterial cell membranes due to its sterol structure [].

- Anti-inflammatory and anticancer effects: Studies suggest Cerevisterol might modulate cellular signaling pathways and inhibit the growth of some cancer cells, but the exact mechanisms require further investigation [, , ].

- Limited data available: No comprehensive studies on Cerevisterol's toxicity or hazards are currently available.

- Caution advised: Due to the lack of safety data, handling Cerevisterol in research settings requires following standard laboratory safety protocols.

Cerevisterol has shown notable biological activities, particularly its cytotoxic effects against certain mammalian cell lines. It inhibits the eukaryotic enzyme DNA polymerase alpha and is a potent inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappa B) activation. This inhibition is linked to its anti-inflammatory properties, as it reduces the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase and cyclooxygenase-2 . Furthermore, cerevisterol has been found to alleviate inflammation through suppression of mitogen-activated protein kinase/NF-kappa B pathways and activation of the Nrf2/heme oxygenase-1 signaling cascade .

Cerevisterol can be synthesized through several methods:

- Extraction: Initially isolated from Saccharomyces cerevisiae, it can also be extracted from other fungal sources.

- Chemical Synthesis: The structure was determined through synthesis from ergosterol, which involves modifying the sterol backbone to introduce hydroxyl groups at specific positions.

- Biotechnological Approaches: Recent advances suggest potential microbial fermentation techniques for producing cerevisterol using genetically modified organisms .

Cerevisterol has several applications:

- Pharmaceuticals: Due to its anti-inflammatory properties, it is being explored as a natural agent for treating inflammatory diseases.

- Nutraceuticals: Its presence in edible mushrooms highlights its potential as a dietary supplement.

- Biotechnology: Research into its cytotoxic properties may lead to applications in cancer therapy .

Studies have indicated that cerevisterol interacts with various biological pathways:

- Inflammation Modulation: It suppresses the production of nitric oxide and prostaglandin E₂ by inhibiting inflammatory mediators.

- Cell Signaling Pathways: Cerevisterol affects multiple signaling cascades, including MAPK and NF-kappa B pathways, suggesting its role in cellular responses to stress and inflammation .

Cerevisterol shares structural similarities with several other sterols but possesses unique characteristics that distinguish it:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ergosterol | 5α-Ergosta-7,22-diene-3β-ol | Precursor to cerevisterol; primarily found in fungi |

| Cholesterol | 5α-Cholestane-3β-ol | Predominant sterol in animal cells; different hydroxyl group arrangement |

| Sitosterol | 24-Ethylcholesterol | Common plant sterol; differs in side chain structure |

| Campesterol | 24-Methylcholesterol | Found in plants; similar function but distinct side chain |

Cerevisterol's specific arrangement of hydroxyl groups and its unique double bond configuration contribute to its distinct biological activities compared to these similar compounds .

Fungal Endophytes as Primary Producers

Cerevisterol is predominantly synthesized by endophytic fungi, particularly Fusarium solani, which colonize plant hosts such as Aponogeton undulatus Roxb. [1] [2]. These fungi produce cerevisterol as part of a broader array of secondary metabolites, which are hypothesized to mediate host-microbe interactions or confer competitive advantages in niche environments [3]. The compound’s structural similarity to ergosterol—a critical membrane component in fungi—suggests evolutionary conservation of sterol biosynthesis pathways, albeit with modifications enabling specialized functions.

Key enzymatic steps in cerevisterol biosynthesis involve the cyclization of 2,3-oxidosqualene to lanosterol, followed by demethylation and oxidation reactions characteristic of fungal sterol pathways [5]. Comparative genomic analyses reveal that Fusarium solani retains homologs of ergosterol biosynthesis genes, including lanosterol 14α-demethylase (CYP51), which may catalyze analogous steps in cerevisterol production [5] [6]. However, the exact enzymatic modifications distinguishing cerevisterol from ergosterol remain under investigation.

Metabolic Engineering of Fusarium solani for Enhanced Yield

Recent advances in fungal genomics and CRISPR-Cas9 technology have enabled targeted modifications of Fusarium solani to optimize cerevisterol yields. Table 1 outlines key enzymes in the biosynthetic pathway and engineering strategies:

| Target Enzyme | Function | Engineering Approach |

|---|---|---|

| Squalene monooxygenase | Converts squalene to 2,3-oxidosqualene | Overexpression via strong constitutive promoters |

| Lanosterol synthase | Cyclizes 2,3-oxidosqualene to lanosterol | Knock-in mutations to enhance catalytic efficiency |

| CYP51 (14α-demethylase) | Removes C14 methyl group from lanosterol | Heterologous expression of high-activity variants |

| Sterol methyltransferase | Introduces C24 methyl group in side chain | Gene silencing to redirect flux to cerevisterol |

Enhanced cerevisterol titers (up to 2.3-fold increases) have been achieved through overexpression of squalene monooxygenase and lanosterol synthase in engineered Fusarium solani strains [1] [3]. Additionally, downregulating competing pathways, such as those producing fusaric acid, has proven effective in redirecting metabolic flux toward sterol biosynthesis [3].

Ecological Drivers of Sterol Diversification in Basidiomycota

Sterol diversification in Basidiomycota, including cerevisterol derivatives, is influenced by ecological pressures such as host plant interactions, environmental stressors, and microbial competition. For example, tropical Basidiomycota strains from Kenyan rainforests produce cerevisterol analogs with cinnamate esters, which may enhance membrane stability in high-humidity environments [4]. Table 2 correlates ecological factors with observed sterol modifications:

| Ecological Factor | Structural Modification | Hypothesized Function |

|---|---|---|

| Host plant secondary metabolites | Cinnamate esterification at C6 | Detoxification of host-derived phenolics |

| Oxidative stress in soil | Hydroxylation at C7 | Antioxidant protection |

| Pathogen competition | Epoxidation of side-chain double bonds | Antimicrobial activity |

Phylogenetic studies further indicate that cerevisterol-like sterols are enriched in Basidiomycota lineages associated with angiosperm hosts, suggesting co-evolutionary dynamics driving structural innovation [6]. For instance, Fusarium solani isolates from Aponogeton undulatus produce cerevisterol with a unique Δ^8(14)^ double bond configuration, potentially conferring resistance to host-derived antifungal compounds [1] [2].

Suppression of Pro-Inflammatory Cytokine Cascades

Tumor Necrosis Factor-alpha/Interleukin-6/Interleukin-1beta Transcriptional Regulation

Cerevisterol demonstrates profound inhibitory effects on pro-inflammatory cytokine transcription through multiple molecular mechanisms. In lipopolysaccharide-stimulated RAW 264.7 macrophages, cerevisterol treatment produces concentration-dependent suppression of tumor necrosis factor-alpha, interleukin-6, and interleukin-1beta expression at both transcriptional and translational levels [1] [2].

The transcriptional regulation occurs through direct interference with gene promoter activation. Cerevisterol significantly attenuates the lipopolysaccharide-induced upregulation of tumor necrosis factor-alpha messenger ribonucleic acid expression from a 7-fold increase to 2.1-fold at 10 micromolar concentration [1]. Similarly, interleukin-6 messenger ribonucleic acid expression decreases from 6-fold to 1.8-fold, while interleukin-1beta messenger ribonucleic acid expression reduces from 6.5-fold to 2.0-fold under identical treatment conditions [1].

The protein-level suppression mirrors the transcriptional effects, with cerevisterol treatment reducing tumor necrosis factor-alpha protein levels from 106.4 picograms per milliliter to 28.7 picograms per milliliter, interleukin-6 protein levels from 76.8 picograms per milliliter to 22.1 picograms per milliliter, and interleukin-1beta protein levels from 120.3 picograms per milliliter to 34.8 picograms per milliliter at the highest tested concentration [1].

The mechanistic basis for this cytokine suppression involves interference with key transcriptional regulatory elements. Cerevisterol disrupts the binding of nuclear factor kappa-light-chain-enhancer of activated B cells to cytokine gene promoters, thereby preventing the initiation of pro-inflammatory gene transcription [1] [2]. This regulatory mechanism extends beyond individual cytokines to encompass the broader inflammatory cascade, as these cytokines function as master regulators of inflammatory responses [3].

Cyclooxygenase-2/Inducible Nitric Oxide Synthase Downregulation in Macrophage Models

The anti-inflammatory efficacy of cerevisterol is prominently demonstrated through its ability to suppress cyclooxygenase-2 and inducible nitric oxide synthase expression in activated macrophages. These enzymes represent critical mediators of the inflammatory response, responsible for producing prostaglandin E2 and nitric oxide, respectively [1] [2].

In RAW 264.7 macrophage models, cerevisterol treatment produces dose-dependent inhibition of cyclooxygenase-2 messenger ribonucleic acid expression. Lipopolysaccharide stimulation typically increases cyclooxygenase-2 expression by 4.2-fold, while cerevisterol at 10 micromolar concentration reduces this induction to 1.6-fold [1]. The corresponding protein expression follows a similar pattern, with cyclooxygenase-2 protein levels decreasing from 4.2-fold to 1.4-fold following cerevisterol treatment [1].

Inducible nitric oxide synthase regulation demonstrates even more pronounced effects. Cerevisterol treatment reduces lipopolysaccharide-induced inducible nitric oxide synthase messenger ribonucleic acid expression from 9-fold to 2.3-fold at 10 micromolar concentration [1]. The protein expression exhibits parallel suppression, decreasing from 9-fold to 2.1-fold under identical treatment conditions [1].

The functional consequences of this enzyme downregulation are reflected in the production of their respective inflammatory mediators. Prostaglandin E2 production decreases from 543.6 picograms per milliliter in lipopolysaccharide-treated cells to 156.2 picograms per milliliter following cerevisterol treatment [1]. Nitric oxide production similarly decreases from 21.0 micromolar to 5.4 micromolar, representing a 74% reduction in nitric oxide generation [1].

The regulatory mechanism involves transcriptional control through nuclear factor kappa-light-chain-enhancer of activated B cells-dependent pathways. Cerevisterol interferes with the binding of this transcription factor to the promoter regions of both cyclooxygenase-2 and inducible nitric oxide synthase genes, thereby preventing their transcriptional activation [1] [2]. This mechanism represents a fundamental approach to controlling inflammatory mediator production at the source.

Multitarget Inhibition of Intracellular Signaling Networks

Mitogen-Activated Protein Kinase Phosphorylation Dynamics in RAW 264.7 Cells

Cerevisterol exerts comprehensive inhibitory effects on mitogen-activated protein kinase signaling pathways, which constitute essential regulatory networks for inflammatory responses. The compound demonstrates selective inhibition of phosphorylated forms of extracellular signal-regulated kinases, p38 mitogen-activated protein kinase, and c-Jun N-terminal kinases without affecting total protein levels [1].

In RAW 264.7 macrophages, lipopolysaccharide stimulation triggers substantial phosphorylation of extracellular signal-regulated kinases 1 and 2, increasing phosphorylation levels by 4.5-fold [1]. Cerevisterol treatment produces dose-dependent inhibition of this phosphorylation, reducing levels to 1.8-fold at 10 micromolar concentration [1]. The inhibition occurs rapidly, with maximal effects observed within 30 minutes of treatment [1].

The p38 mitogen-activated protein kinase pathway demonstrates the most pronounced response to cerevisterol treatment. Lipopolysaccharide stimulation increases p38 phosphorylation by 8.2-fold, while cerevisterol reduces this activation to 2.7-fold at the highest tested concentration [1]. This represents a 66% reduction in p38 phosphorylation levels, indicating substantial pathway inhibition [1].

c-Jun N-terminal kinase phosphorylation follows similar patterns, with lipopolysaccharide increasing phosphorylation by 4.7-fold and cerevisterol reducing this to 1.9-fold [1]. The consistent inhibition across all three major mitogen-activated protein kinase pathways suggests that cerevisterol targets upstream regulatory mechanisms rather than individual kinases [1].

The functional significance of this mitogen-activated protein kinase inhibition is demonstrated through pharmacological studies using selective inhibitors. Treatment with SB239063, U0126, and SP600125, specific inhibitors of p38, extracellular signal-regulated kinases, and c-Jun N-terminal kinases respectively, produces similar anti-inflammatory effects to cerevisterol treatment [1]. This confirms that mitogen-activated protein kinase pathway inhibition is a primary mechanism underlying cerevisterol's anti-inflammatory activity [1].

Nuclear Factor Kappa-light-chain-enhancer of Activated B Cells Nuclear Translocation Blockade Mechanisms

The nuclear translocation of nuclear factor kappa-light-chain-enhancer of activated B cells represents a pivotal step in inflammatory gene activation, and cerevisterol demonstrates potent inhibitory effects on this process through multiple molecular mechanisms [1] [2].

Under resting conditions, nuclear factor kappa-light-chain-enhancer of activated B cells remains sequestered in the cytoplasm through association with inhibitory kappa B alpha protein. Lipopolysaccharide stimulation induces phosphorylation of inhibitory kappa B alpha, leading to its degradation and subsequent nuclear translocation of nuclear factor kappa-light-chain-enhancer of activated B cells [1].

Cerevisterol treatment significantly inhibits inhibitory kappa B alpha phosphorylation, reducing levels from 2.2-fold to 1.2-fold at 10 micromolar concentration [1]. This inhibition prevents the degradation of inhibitory kappa B alpha, thereby maintaining the cytoplasmic sequestration of nuclear factor kappa-light-chain-enhancer of activated B cells [1].

The nuclear translocation of nuclear factor kappa-light-chain-enhancer of activated B cells p65 subunit is markedly suppressed by cerevisterol treatment. Lipopolysaccharide stimulation increases nuclear p65 levels by 2.8-fold, while cerevisterol reduces this translocation to 1.3-fold [1]. Correspondingly, cytoplasmic p65 levels are maintained at higher levels in cerevisterol-treated cells, indicating successful prevention of nuclear translocation [1].

The functional consequences of this translocation blockade are reflected in nuclear factor kappa-light-chain-enhancer of activated B cells transcriptional activity. Luciferase reporter assays demonstrate that cerevisterol reduces nuclear factor kappa-light-chain-enhancer of activated B cells transactivation from 4.5-fold to 1.7-fold, representing a 62% inhibition of transcriptional activity [1]. This translates directly into reduced expression of nuclear factor kappa-light-chain-enhancer of activated B cells-dependent inflammatory genes [1].

Activator Protein-1 Transactivation Suppression Through c-Fos Modulation

Cerevisterol demonstrates selective inhibition of activator protein-1 transcriptional activity through targeted modulation of c-Fos phosphorylation while leaving c-Jun phosphorylation largely unaffected [1] [2].

The activator protein-1 transcription factor complex consists of heterodimers formed between members of the Fos and Jun protein families. Cerevisterol treatment produces differential effects on these components, with pronounced inhibition of c-Fos phosphorylation and minimal effects on c-Jun phosphorylation [1].

Lipopolysaccharide stimulation increases c-Fos phosphorylation by 6.2-fold in RAW 264.7 macrophages [1]. Cerevisterol treatment reduces this phosphorylation in a concentration-dependent manner, achieving 1.8-fold levels at 10 micromolar concentration [1]. This represents a 71% reduction in c-Fos phosphorylation levels, indicating substantial pathway inhibition [1].

In contrast, c-Jun phosphorylation remains relatively unaffected by cerevisterol treatment. Lipopolysaccharide increases c-Jun phosphorylation by 3.25-fold, and cerevisterol treatment only reduces this to 2.8-fold at the highest concentration [1]. This selective inhibition pattern suggests that cerevisterol targets specific upstream regulators of c-Fos phosphorylation rather than general activator protein-1 regulatory mechanisms [1].

The functional impact of c-Fos modulation is demonstrated through activator protein-1 transcriptional activity measurements. Luciferase reporter assays show that cerevisterol reduces activator protein-1 transactivation from 5.0-fold to 1.9-fold, representing a 62% inhibition of transcriptional activity [1]. This reduction correlates directly with decreased expression of activator protein-1-dependent inflammatory genes [1].

The selective targeting of c-Fos represents a sophisticated regulatory mechanism, as c-Fos-containing activator protein-1 complexes typically drive the expression of immediate-early inflammatory genes. By specifically inhibiting c-Fos phosphorylation, cerevisterol effectively disrupts this early inflammatory response while maintaining other cellular functions mediated by c-Jun-containing complexes [1] [4].

Nuclear Factor Erythroid 2-Related Factor 2-Mediated Antioxidant Response Synergy

Kelch-like ECH-Associated Protein 1 Ubiquitination Patterns

Cerevisterol demonstrates remarkable ability to modulate the Kelch-like ECH-associated protein 1-nuclear factor erythroid 2-related factor 2 regulatory system through enhancement of Kelch-like ECH-associated protein 1 ubiquitination and subsequent degradation [1] [2].

Under basal conditions, nuclear factor erythroid 2-related factor 2 is maintained in an inactive state through association with Kelch-like ECH-associated protein 1, which functions as a substrate adaptor for Cullin 3-dependent ubiquitin ligase complexes [5] [6]. Cerevisterol treatment disrupts this regulatory mechanism by promoting Kelch-like ECH-associated protein 1 ubiquitination and degradation [1].

The compound produces dose-dependent reduction in Kelch-like ECH-associated protein 1 protein expression, decreasing levels from baseline to 0.25-fold at 10 micromolar concentration [1]. This represents a 75% reduction in Kelch-like ECH-associated protein 1 protein levels, indicating substantial pathway activation [1].

Molecular docking studies reveal that cerevisterol binds directly to the Kelch-like ECH-associated protein 1 protein with high affinity, exhibiting a binding energy of -9.1 kilocalories per mole [1]. The compound interacts specifically with the P1, P3, and P5 subpockets of the Kelch-like ECH-associated protein 1 receptor through multiple hydrogen bonds and hydrophobic interactions [1].

The binding involves critical amino acid residues including Arginine 415, Serine 555, Alanine 556, and Serine 602, which have been identified in structural studies as essential for nuclear factor erythroid 2-related factor 2-Kelch-like ECH-associated protein 1 binding [1] [7]. This competitive binding pattern suggests that cerevisterol displaces nuclear factor erythroid 2-related factor 2 from the Kelch-like ECH-associated protein 1 complex, thereby preventing nuclear factor erythroid 2-related factor 2 ubiquitination and degradation [1].

The enhanced ubiquitination of Kelch-like ECH-associated protein 1 itself represents a switch from substrate to substrate adaptor ubiquitination, which is a critical regulatory mechanism for controlling both Kelch-like ECH-associated protein 1 and nuclear factor erythroid 2-related factor 2 steady-state levels [6]. This regulatory switch is essential for the activation of nuclear factor erythroid 2-related factor 2-dependent antioxidant responses [6].

Heme Oxygenase-1 Induction in Lipopolysaccharide-Activated Microenvironments

Cerevisterol demonstrates potent ability to induce heme oxygenase-1 expression in lipopolysaccharide-activated macrophages through nuclear factor erythroid 2-related factor 2-dependent mechanisms [1] [2].

The induction of heme oxygenase-1 occurs through nuclear factor erythroid 2-related factor 2 nuclear translocation and subsequent binding to antioxidant response elements in the heme oxygenase-1 gene promoter [1]. Cerevisterol treatment increases nuclear factor erythroid 2-related factor 2 nuclear localization by 4.5-fold at 10 micromolar concentration while simultaneously reducing cytoplasmic nuclear factor erythroid 2-related factor 2 levels [1].

The functional consequence of this nuclear translocation is substantial heme oxygenase-1 induction. Cerevisterol treatment increases heme oxygenase-1 messenger ribonucleic acid expression by 3.5-fold and protein levels by 3.5-fold at 10 micromolar concentration [1]. This induction occurs in a concentration-dependent manner, with maximal effects observed at the highest tested concentration [1].

The specificity of this induction for nuclear factor erythroid 2-related factor 2-dependent pathways is demonstrated through small interfering ribonucleic acid experiments. When nuclear factor erythroid 2-related factor 2 expression is knocked down using small interfering ribonucleic acid, cerevisterol loses its ability to induce heme oxygenase-1 expression [1]. This confirms that nuclear factor erythroid 2-related factor 2 is absolutely required for cerevisterol-mediated heme oxygenase-1 induction [1].

The induction extends beyond heme oxygenase-1 to include other nuclear factor erythroid 2-related factor 2-dependent antioxidant enzymes. Cerevisterol treatment increases NAD(P)H quinone dehydrogenase 1 expression by 4.2-fold, indicating broad activation of the antioxidant response pathway [1].

The functional significance of heme oxygenase-1 induction is demonstrated through its anti-inflammatory effects. Treatment with cobalt protoporphyrin IX, a heme oxygenase-1 inducer, produces similar anti-inflammatory effects to cerevisterol [1]. Conversely, treatment with zinc protoporphyrin IX, a heme oxygenase-1 inhibitor, blocks cerevisterol's anti-inflammatory effects [1]. These findings confirm that heme oxygenase-1 induction is a critical mechanism underlying cerevisterol's anti-inflammatory activity [1].